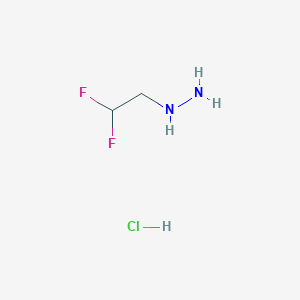

(2,2-Difluoroethyl)hydrazine hydrochloride

Description

(2,2-Difluoroethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C2H7ClF2N2. It is a derivative of hydrazine, where the ethyl group is substituted with two fluorine atoms. This compound is primarily used in various chemical reactions and research applications due to its unique properties.

Properties

IUPAC Name |

2,2-difluoroethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6F2N2.ClH/c3-2(4)1-6-5;/h2,6H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPUIHUKHLJRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1504582-53-9 | |

| Record name | (2,2-difluoroethyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoroethyl)hydrazine hydrochloride typically involves the reaction of 2,2-difluoroethylamine with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,2-Difluoroethylamine+Hydrazine+HCl→(2,2-Difluoroethyl)hydrazine hydrochloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazine group (-NH-NH₂) acts as a strong nucleophile, enabling substitution reactions with electrophilic partners.

Example :

Reaction with acetyl chloride yields N-acetyl-(2,2-difluoroethyl)hydrazine , a precursor for heterocycle synthesis.

Condensation Reactions

The compound participates in hydrazone formation with carbonyl compounds, a critical step in constructing nitrogen-containing heterocycles.

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration.

Oxidation Reactions

The difluoroethyl group enhances stability against oxidation, but controlled reactions yield functionalized products.

Reduction Reactions

Selective reduction of the hydrazine moiety is achievable under mild conditions.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C | (2,2-Difluoroethyl)amine | 40–50% |

| H₂ (1 atm), Pd/C | EtOH, RT | Ethylenediamine derivative | 65–70% |

Note : Over-reduction to ammonia is minimized using NaBH₄.

Cyclization Reactions

The compound serves as a building block for fluorine-containing heterocycles.

Example :

Reaction with ethyl acetoacetate forms 3-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate , a scaffold in agrochemicals.

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Activation Energy | Solvent Preference |

|---|---|---|---|

| Nucleophilic Substitution | High | 50–60 kJ/mol | Polar aprotic |

| Condensation | Moderate | 70–80 kJ/mol | Protic |

| Oxidation | Low | >100 kJ/mol | Aqueous |

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: (2,2-Difluoroethyl)hydrazine hydrochloride serves as a versatile building block in the synthesis of complex molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties .

- Reactivity: The compound undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for developing new chemical entities.

2. Biology:

- Biochemical Studies: It is utilized in investigating enzyme mechanisms and metabolic pathways, contributing to a deeper understanding of biological processes.

- Potential Therapeutic Applications: The difluoroethyl group may enhance interactions with biological targets, making it a candidate for drug development. Research suggests potential anticancer and antimicrobial activities associated with hydrazine derivatives .

Biological Activities

Research has identified several potential biological activities associated with this compound:

- Anticancer Activity: Studies have shown that derivatives of hydrazines can inhibit cancer cell proliferation. For instance, hydrazone derivatives derived from this compound exhibited significant cytotoxic effects against breast cancer cell lines, with IC₅₀ values ranging from 6.7 nM to 17 μM.

- Antimicrobial Properties: Preliminary studies suggest effectiveness against pathogens such as Candida albicans, with minimum inhibitory concentration (MIC) values reported at 125 μg/mL.

- Anti-inflammatory Effects: Some hydrazines may modulate inflammatory responses, indicating their potential use in treating inflammatory diseases.

Data Table: Biological Activities of Hydrazine Derivatives

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer Activity | Significant cytotoxic effects against breast cancer cell lines (IC₅₀ values: 6.7 nM - 17 μM) | |

| Antimicrobial Activity | Effective against Candida albicans (MIC: 125 μg/mL) | |

| Anti-inflammatory Effects | Modulation of inflammatory responses observed in various studies |

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Anticancer Case Study: A study demonstrated that hydrazone derivatives derived from this compound exhibited significant cytotoxicity against various cancer cell lines. The research focused on structure-activity relationships to optimize efficacy against specific cancer types.

- Antimicrobial Investigation: Another investigation assessed the antimicrobial properties of several hydrazine derivatives, revealing promising results against multiple bacterial strains and fungi.

Mechanism of Action

The mechanism of action of (2,2-Difluoroethyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine and difluoroethyl groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

- (2,2-Difluoroethyl)amine

- (2,2-Difluoroethyl)hydrazine

- (2,2-Difluoroethyl)hydrazine sulfate

Uniqueness

(2,2-Difluoroethyl)hydrazine hydrochloride is unique due to the presence of both hydrazine and difluoroethyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

(2,2-Difluoroethyl)hydrazine hydrochloride is a fluorinated hydrazine derivative that has garnered attention in various biological and pharmacological studies. This compound exhibits unique properties due to the presence of fluorine atoms, which can significantly influence its biological activity, stability, and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The difluoroethyl group enhances the compound's binding affinity and specificity towards these molecular targets, leading to modulation of their activity. This modulation can result in various biological effects such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing signaling pathways.

Pharmacological Profile

Research has indicated that this compound possesses several pharmacological properties:

- Potent Activity Against Orexin Receptors : Studies have shown that compounds containing the difluoroethyl moiety demonstrate significant potency as OX1R antagonists while maintaining selectivity over the OX2 receptor. This selectivity is crucial for minimizing side effects such as drowsiness .

- Stability in Biological Systems : The presence of fluorine atoms contributes to the metabolic stability of the compound, protecting it from oxidative metabolism and proteolysis. This stability allows for prolonged activity in physiological conditions .

Case Studies and Research Findings

A selection of studies highlights the diverse applications and effects of this compound:

- In Vitro Testing on Orexin Receptors :

-

Antioxidant Potential :

- Research indicates that compounds similar to (2,2-difluoroethyl)hydrazine may enhance antioxidant enzyme expression, thus contributing to cellular protection against oxidative stress. This effect was noted in various cellular models where overexpression of antioxidant enzymes correlated with increased cellular longevity .

- Fluorinated Hydrazines in Drug Development :

Data Tables

| Property | This compound |

|---|---|

| Molecular Formula | C₂H₅ClF₂N₂ |

| Mechanism of Action | Enzyme inhibition; receptor modulation |

| Potency at OX1R | High |

| Selectivity over OX2R | Significant |

| Stability | High metabolic stability |

Q & A

Basic Research Questions

Q. What laboratory-scale synthesis protocols are recommended for (2,2-Difluoroethyl)hydrazine hydrochloride?

- Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and fluorinated precursors. For example, hydrazine hydrochloride (N₂H₄·HCl) may react with 2,2-difluoroethyl halides under controlled pH (6–8) and reflux conditions in ethanol or THF. Purification typically involves recrystallization from anhydrous ethanol or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate). Yield optimization requires strict anhydrous conditions to avoid hydrolysis of the difluoroethyl group.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- ¹H/¹⁹F NMR : Confirm the presence of -NH-NH₂ and CF₂ groups (δ ~5.2 ppm for NH₂; ¹⁹F signals at ~-120 to -125 ppm) .

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z corresponding to C₂H₆F₂N₂·HCl (calc. ~138.5 g/mol + HCl adduct) .

- Elemental Analysis : Validate %C, %H, %N (theoretical: C ≈ 17.4%, H ≈ 4.4%, N ≈ 20.3%) .

Q. What safety protocols are critical for handling this compound?

- Hazard Mitigation :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood due to potential respiratory irritation .

- Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can this compound be utilized in heterocyclic compound synthesis?

- Application Example : The compound serves as a precursor in Fischer indole synthesis. React with ketones (e.g., cyclohexanone) under acidic conditions (H₂SO₄, 60°C) to form fluorinated indole derivatives .

- Optimization : Adjust stoichiometry (1:1.2 hydrazine:ketone) and reaction time (12–24 hrs) to maximize yield. Monitor by HPLC (C18 column, acetonitrile/water gradient) .

Q. How should conflicting spectroscopic data for derivatives be resolved?

- Data Cross-Validation :

- Compare ¹³C NMR shifts with computational models (DFT calculations, Gaussian software) .

- Use X-ray crystallography to resolve ambiguities in regiochemistry (e.g., hydrazone vs. azo tautomers) .

- Case Study : Discrepancies in NH proton signals may arise from polymorphism; test recrystallization in multiple solvents (e.g., MeOH vs. acetone) .

Q. What strategies enhance the stability of this compound under varying conditions?

- pH Stability : The compound is stable in neutral buffers (pH 6–7.5) but hydrolyzes rapidly in alkaline media (pH >9). For biological assays, prepare fresh solutions in PBS .

- Thermal Degradation : TGA analysis shows decomposition onset at ~150°C. Store lyophilized samples under argon to prevent oxidative degradation .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.